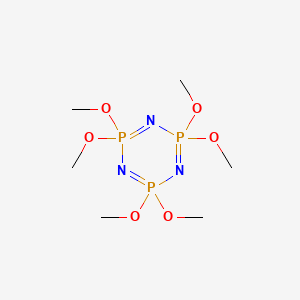![molecular formula C10H15NO B1330441 {2-[(Dimethylamino)methyl]phenyl}methanol CAS No. 63321-79-9](/img/structure/B1330441.png)
{2-[(Dimethylamino)methyl]phenyl}methanol
货号 B1330441
CAS 编号:
63321-79-9
分子量: 165.23 g/mol
InChI 键: KCSZGCNCOFOSQD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“{2-[(Dimethylamino)methyl]phenyl}methanol” is a chemical compound with the molecular formula C10H15NO . It is used as an intermediate for active pharmaceutical ingredients and dyes .
Molecular Structure Analysis
The molecular structure of “{2-[(Dimethylamino)methyl]phenyl}methanol” can be represented by the InChI code1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 . This indicates that the molecule consists of a phenyl group attached to a methanol group, with a dimethylamino group attached to the second carbon of the phenyl ring. Physical And Chemical Properties Analysis
“{2-[(Dimethylamino)methyl]phenyl}methanol” has a molecular weight of 165.24 . It is a liquid at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 442.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .科学研究应用
Tris(2-(Dimethylamino)phenyl)methanol in Salt Derivatives
- Tris(2-(dimethylamino)phenyl)methanol, a tertiary alcohol, forms stable salts with acids in water. X-ray crystallographic analysis reveals a structure constructed by three zwitterionic hydrogen bonds sharing a trifurcated oxygen anion center. The influences of anions on the hydrogen-bond structure were studied, showing a connection between the anion type and the hydrogen-bond structure of the organic cation (Zhang et al., 2015).
Conformational Dynamics in Solution
- In a related study, variable-temperature 1 H NMR experiments revealed that tris(2-(dimethylamino)phenyl)methanol in solution exists as an equilibrium mixture of conformers. The study emphasized the significant role of hydrogen bonds in both intra- and inter-conformational conversions of molecules, indicating a complex dynamic behavior influenced by hydrogen bonding (Niu et al., 2015).
Photophysical and Photochemical Properties
Study on HOF System
- A study focused on the intermolecular hydrogen bond structure of HOF-methanol complex (HOF-2M) and explored the monitoring mechanism of alcohols by HOF. The research provided a theoretical interpretation of the mechanisms involved, including the analysis of hydrogen bond parameters, infrared spectra, and molecular orbitals. The study highlights the impact of intermolecular hydrogen bonds on excited state intramolecular proton transfer processes (Liu et al., 2019).
Fluorescence Studies
Fluorescence Properties in Different Media
- A research investigated the electronic absorption and fluorescence properties of a related compound, (4-{(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dienyl}phenyl)methanol, in various media. The study revealed solvatochromic fluorescence correlated with solvent polarity parameters, indicating the molecule's potential as a fluorescence probe in bioconjugates with proteins like bovine serum albumin and human serum albumin (Singh & Darshi, 2004).
Chemical Synthesis and Analysis
HPLC Method for Purity Determination
- A study developed and validated a high-performance liquid chromatography (HPLC) method for the purity assay of Sn-ADAM, a precursor and free ligand of a SPECT imaging agent. The method involved chromatographic separation and was proven suitable for pharmaceutical quality control, showing potential for various applications in chemical analysis (Yang et al., 2020).
安全和危害
属性
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11(2)7-9-5-3-4-6-10(9)8-12/h3-6,12H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSZGCNCOFOSQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306294 |
Source


|
| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(Dimethylamino)methyl]phenyl}methanol | |
CAS RN |
63321-79-9 |
Source


|
| Record name | NSC175168 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | {2-[(dimethylamino)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Hexafluoroglutaramide
507-68-6
3-Ethyl-2-methyl-3-pentanol
597-05-7
4-(Ethylthio)toluene
622-63-9
Butane, 1-methoxy-3-methyl-
626-91-5

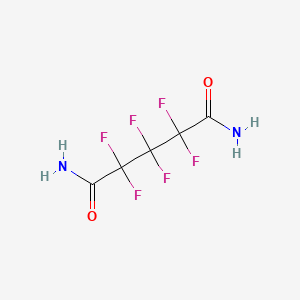
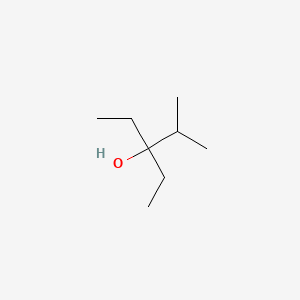

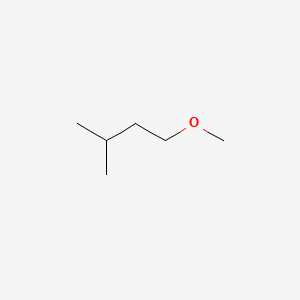

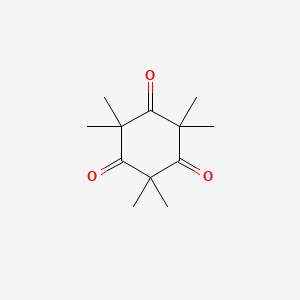
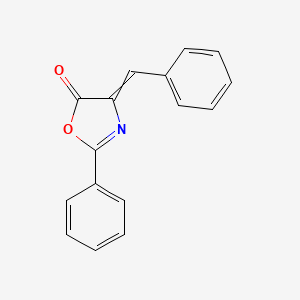
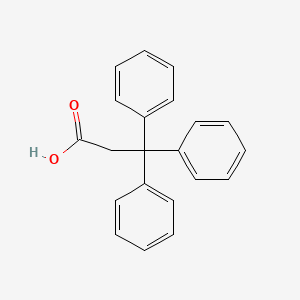
![1-Methyl-2-[2-(2-methylphenyl)ethyl]benzene](/img/structure/B1330371.png)
